![molecular formula C7H8N4O B1654217 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 2140316-55-6](/img/structure/B1654217.png)
5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine
Overview
Description
“5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, has been reported . The synthesis was carried out from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds involved protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .Scientific Research Applications
Medicinal Chemistry: Drug Discovery
The structural similarity of 5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine to purine bases like adenine and guanine makes it a valuable scaffold in drug discovery . Its potential for modification allows for the development of new pharmaceuticals, particularly in the realm of kinase inhibitors and GPCR-targeted drugs.
Organic Synthesis: Building Blocks
This compound serves as a building block for synthesizing a wide array of heterocyclic compounds . Its reactivity enables the formation of complex molecules that are significant in developing new materials and chemicals.
Antiviral Research: NNRTIs
In the field of antiviral research, derivatives of this compound have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in highly active antiretroviral therapy (HAART) for HIV treatment .
Antifungal Agents: Succinate Dehydrogenase Inhibition
The compound’s derivatives have shown inhibitory activity against succinate dehydrogenase, making them potential candidates for antifungal agents . This application is particularly relevant in agriculture and medicine.
Mechanism of Action
Target of Action
Similar compounds have been reported to show significant inhibitory activity , suggesting that this compound might also interact with similar targets.
Mode of Action
It is known that the compound can be selectively elaborated along multiple growth vectors . This suggests that the compound might interact with its targets in a specific manner, leading to changes in the target’s function.
Biochemical Pathways
The compound’s ability to be selectively elaborated along multiple growth vectors suggests that it might affect multiple pathways .
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that this compound might have similar effects.
Action Environment
It is known that the compound’s synthesis can be influenced by the introduction of certain solvents , suggesting that environmental factors might play a role in its action.
properties
IUPAC Name |
5-methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-12-6-2-4-5(3-9-6)10-11-7(4)8/h2-3H,1H3,(H3,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAYMFNOAVGEFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001252563 | |
Record name | 1H-Pyrazolo[3,4-c]pyridin-3-amine, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001252563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2140316-55-6 | |
Record name | 1H-Pyrazolo[3,4-c]pyridin-3-amine, 5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140316-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-c]pyridin-3-amine, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001252563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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